molecular formula C21H15FN2O2S B11362399 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B11362399
M. Wt: 378.4 g/mol
InChI Key: UPQWDVPWOKNSBV-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as a solvent, resulting in high yields under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acid chlorides, sodium metabisulfite, and N,N-dimethyl-4-aminopyridine (DMAP). The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some benzothiazole derivatives act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance . Other derivatives may interact with dopamine receptors, contributing to their potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide can be compared with other benzothiazole derivatives, such as riluzole, ethoxzolamide, and pramipexole. These compounds share similar structural features but differ in their specific biological activities and applications. For instance, riluzole is used as a glutamate transporter inducer for the treatment of amyotrophic lateral sclerosis, while pramipexole is a dopamine receptor agonist used to treat Parkinson’s disease .

Properties

Molecular Formula

C21H15FN2O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide

InChI

InChI=1S/C21H15FN2O2S/c22-16-5-1-3-7-18(16)26-13-20(25)23-15-11-9-14(10-12-15)21-24-17-6-2-4-8-19(17)27-21/h1-12H,13H2,(H,23,25)

InChI Key

UPQWDVPWOKNSBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4F

Origin of Product

United States

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